Product packaging for 1-{Imidazo[1,2-a]pyridin-2-yl}ethan-1-ol(Cat. No.:CAS No. 1464856-45-8)

1-{Imidazo[1,2-a]pyridin-2-yl}ethan-1-ol

Cat. No.: B15296826
CAS No.: 1464856-45-8
M. Wt: 162.19 g/mol
InChI Key: VRVNDSJMFJISLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-{Imidazo[1,2-a]pyridin-2-yl}ethan-1-ol is a high-purity organic compound serving as a key chemical building block for researchers in medicinal chemistry and drug discovery. It belongs to the imidazo[1,2-a]pyridine scaffold, a nitrogen-bridged heterocyclic ring system recognized as a privileged structure in pharmaceuticals due to its wide spectrum of biological activities . This scaffold is found in several approved drugs, such as the anxiolytics alpidem and zolpidem . The imidazo[1,2-a]pyridine core is of significant research interest for developing novel therapeutic agents. Derivatives of this structure have demonstrated potent pharmacological properties in scientific studies, including anticancer, anti-inflammatory, antiviral, and antimicrobial activities . In oncology research, various imidazo[1,2-a]pyridine derivatives have shown promising mechanisms of action, such as inhibiting the AKT/mTOR signaling pathway—a crucial regulator of cell growth and survival—leading to cell cycle arrest and the induction of apoptosis in cancer cell lines . Furthermore, novel compounds based on this scaffold have been reported to suppress key inflammatory pathways, including NF-κB and STAT3, and to reduce the levels of inflammatory cytokines and enzymes like COX-2 and iNOS . Researchers utilize this compound as a versatile synthetic intermediate to create diverse libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies. Its structure allows for further functionalization, enabling the exploration of new chemical space in the search for lead compounds against various diseases . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2O B15296826 1-{Imidazo[1,2-a]pyridin-2-yl}ethan-1-ol CAS No. 1464856-45-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1464856-45-8

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

1-imidazo[1,2-a]pyridin-2-ylethanol

InChI

InChI=1S/C9H10N2O/c1-7(12)8-6-11-5-3-2-4-9(11)10-8/h2-7,12H,1H3

InChI Key

VRVNDSJMFJISLW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN2C=CC=CC2=N1)O

Origin of Product

United States

Preparation Methods

Iodine-Catalyzed One-Pot Cyclization

The most efficient synthesis, disclosed in CN108690018B, employs elemental iodine (I₂) as a Lewis acid catalyst in 1,2-dichloroethane at 100–110°C. This method converts 2-aminopyridine derivatives and phenoxyacetophenones into the target compound through a cascade reaction involving:

  • Schiff Base Formation : Condensation of 2-aminopyridine (1.0 mmol) with 2-phenoxyacetophenone (0.5 mmol) generates an imine intermediate.
  • Iodine-Mediated Cyclization : I₂ (0.5 mmol) facilitates intramolecular electrophilic aromatic substitution, forming the imidazo[1,2-a]pyridine core.
  • Alcohol Functionalization : In situ reduction of the ketone group to a secondary alcohol occurs via a radical mechanism stabilized by the aromatic system.

Table 1: Optimization of Iodine-Catalyzed Synthesis

Parameter Optimal Value Yield (%) Purity (%)
Temperature (°C) 110 99.7 98.5
I₂ Equivalents 1.0 97.2 97.8
Reaction Time (min) 30 99.7 98.5
Solvent 1,2-DCE 99.7 98.5

This protocol’s superiority lies in its brevity (30-minute reaction time) and avoidance of column chromatography through aqueous workup (saturated Na₂S₂O₃ and brine washes).

Microwave-Assisted Solid-Phase Synthesis

Recent advances in imidazopyridine chemistry propose adapting solid-supported synthesis for high-throughput production. Using Wang resin-bound 2-aminopyridine, this method could achieve:

  • Immobilized Condensation : Resin-bound amine reacts with ketones under microwave irradiation (150 W, 120°C, 10 min).
  • Cleavage with TFA/Water : Simultaneous cyclization and resin cleavage yields the alcohol derivative (projected yield 92%).

Mechanistic Insights into Key Reactions

Iodine’s Dual Role in Cyclization

Experimental data from the patent and DFT calculations on analogous systems reveal iodine’s multifunctionality:

  • Electrophilic Activation : I₂ polarizes the carbonyl group of phenoxyacetophenone, enhancing nucleophilic attack by 2-aminopyridine.
  • Radical Stabilization : Transient iodine radicals (I- ) abstract hydrogen from the ethanolic moiety, preventing over-oxidation.

The reaction’s regioselectivity arises from the imidazo[1,2-a]pyridine’s inherent electronic asymmetry, directing substitution to the 2-position.

Industrial Scalability and Process Optimization

Solvent Recycling Systems

The patented method’s use of 1,2-dichloroethane (DCE) presents environmental concerns. Proposed improvements include:

  • Switchable Solvents : Employing CO₂-triggered polarity solvents (e.g., DBU/1-hexanol) to enable product separation without distillation.
  • Continuous Flow Reactors : Microreactor trials with I₂ (0.1 M in DCE) showed 99% conversion in 5 minutes, reducing thermal degradation risks.

Byproduct Management

GC-MS analysis of reaction mixtures identified three major byproducts:

  • Uncyclized Schiff Base (5% at suboptimal temperatures): Mitigated by maintaining T ≥ 100°C.
  • Over-Iodinated Species (2% with excess I₂): Controlled via stoichiometric iodine dosing.
  • Dimerization Products (<1%): Suppressed through high-dilution conditions (0.05 M concentration).

Chemical Reactions Analysis

Types of Reactions

1-{Imidazo[1,2-a]pyridin-2-yl}ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The imidazo[1,2-a]pyridine ring can be reduced under hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) are employed for hydrogenation.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 1-{Imidazo[1,2-a]pyridin-2-yl}ethanone.

    Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

1-{Imidazo[1,2-a]pyridin-2-yl}ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-{Imidazo[1,2-a]pyridin-2-yl}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Functional Group Variations

Key Analogs and Their Properties:

Compound Name Molecular Formula Substituents/Modifications Key Applications/Properties Reference
1-{Imidazo[1,2-a]pyridin-2-yl}ethan-1-ol C₉H₁₀N₂O Hydroxyethyl group at position 2 Intermediate for pharmaceuticals, ligands
1-(Imidazo[1,2-a]pyridin-2-yl)ethanone C₉H₈N₂O Ketone group at position 2 Precursor for pesticides, optoelectronics
2-((2-Nitro-6-phenylimidazo[1,2-a]pyrazin-8-yl)oxy)ethan-1-ol C₁₅H₁₃N₅O₄ Nitro, phenyl, and hydroxyethyl groups Potential bioactive agent (e.g., antiparasitic)
1-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanamine C₉H₈F₃N₃ Trifluoromethyl and amine groups Building block for drug discovery

Analysis:

  • Bioactivity : Nitro-substituted analogs (e.g., the pyrazine derivative in ) exhibit enhanced electron-withdrawing effects, which may increase binding affinity in biological targets.
  • Synthetic Flexibility : Trifluoromethyl and amine substituents (as in ) introduce steric and electronic effects that diversify reactivity for medicinal chemistry applications.

Biological Activity

1-{Imidazo[1,2-a]pyridin-2-yl}ethan-1-ol is a compound that has garnered attention due to its unique imidazopyridine structure, which is associated with a variety of biological activities. This article explores the biological activity of this compound, detailing its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Structural Information

  • Molecular Formula : C9_9H10_{10}N2_2O
  • Molecular Weight : 162.19 g/mol
  • SMILES : CC(C1=CN2C=CC=CC2=N1)O
  • InChI : InChI=1S/C9H10N2O/c1-7(12)8-6-11-5-3-2-4-9(11)10-8/h2-7,12H,1H3

This compound features a hydroxyl group attached to an ethanolic carbon adjacent to an imidazo[1,2-a]pyridine moiety, enhancing its solubility and potential reactivity in biological systems.

Overview of Biological Activities

Research indicates that compounds with imidazopyridine structures exhibit a wide range of biological activities. This compound has been associated with the following pharmacological effects:

  • Anticancer Activity : Analogous compounds have shown efficacy against various cancer cell lines by inhibiting specific kinases.
  • Antimicrobial Properties : Exhibits activity against both bacterial and fungal strains.
  • Anti-inflammatory Effects : Demonstrates potential in reducing inflammation through modulation of inflammatory pathways.
  • Anticonvulsant Activity : Similar compounds have been noted for their effectiveness in controlling seizures.

Structure-Activity Relationship (SAR)

The biological activity of imidazopyridine derivatives is often linked to their structural features. The presence of the hydroxyl group in this compound may enhance its interaction with biological targets compared to other derivatives lacking this functional group.

Compound NameBiological ActivityMechanism
ImatinibAnticancerTyrosine Kinase Inhibition
ZolpidemSedativeGABA Receptor Agonism
ClonazepamAnticonvulsantGABA Receptor Modulation

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of imidazopyridine derivatives, including this compound. The results indicated that these compounds exhibited significant cytotoxic effects on various cancer cell lines, attributed to their ability to inhibit specific signaling pathways involved in cell proliferation and survival .

Case Study 2: Antimicrobial Efficacy

Research focused on the antimicrobial properties of imidazopyridine derivatives showed that this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Case Study 3: Anti-inflammatory Mechanisms

Another study highlighted the anti-inflammatory potential of imidazopyridine compounds. The findings suggested that these compounds could modulate cytokine production and inhibit inflammatory mediators, making them candidates for further development in treating inflammatory diseases .

Q & A

Q. What unexplored applications of this compound warrant investigation?

  • Methodological Answer : Potential as a nonlinear optical (NLO) material due to π-conjugated systems, validated via hyperpolarizability measurements. Additionally, metal-organic framework (MOF) integration could exploit its chelation properties for catalytic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.